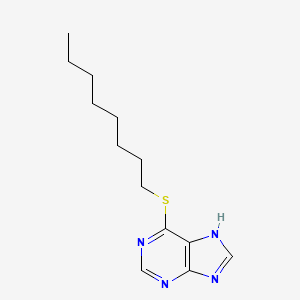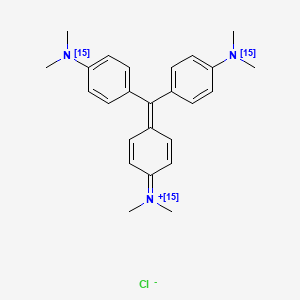
Crystal violet-15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crystal violet -15N3, also known as hexamethyl pararosaniline chloride, is a synthetic dye belonging to the class of triarylmethane dyes. It is characterized by its intense violet color and is widely used in various scientific and industrial applications. The compound is known for its ability to bind to biological tissues, making it a valuable tool in histology and microbiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Crystal violet -15N3 is synthesized through a multi-step process involving the reaction of dimethylaniline with phosgene to produce 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone). This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of crystal violet -15N3 involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification systems to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Crystal violet -15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form colorless products.
Reduction: Reduction reactions can lead to the formation of leuco crystal violet, a colorless form of the dye.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Colorless products.
Reduction: Leuco crystal violet.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Crystal violet -15N3 has a wide range of applications in scientific research:
Chemistry: Used as an acid-base indicator and in various analytical techniques.
Biology: Employed in Gram staining to differentiate bacterial species.
Medicine: Utilized as an antiseptic and in cytotoxicity assays to assess cell viability.
Industry: Applied in the dyeing of textiles, paper, and as a component in inks
Mecanismo De Acción
Crystal violet -15N3 exerts its effects through several mechanisms:
Binding to Biological Tissues: The dye binds to proteins and nucleic acids, allowing for visualization under a microscope.
Antibacterial Action: It inhibits the growth of certain bacteria by interfering with cell wall synthesis and protein function.
Cytotoxicity: The dye can induce cell death by disrupting cell membranes and inhibiting protein synthesis.
Comparación Con Compuestos Similares
Crystal violet -15N3 is unique among triarylmethane dyes due to its specific structure and properties. Similar compounds include:
Methyl violet: Another triarylmethane dye with similar staining properties but different chemical structure.
Gentian violet: Often used interchangeably with crystal violet but may contain a mixture of related dyes.
Malachite green: A structurally related dye with different applications and toxicity profile
Propiedades
Fórmula molecular |
C25H30ClN3 |
|---|---|
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
[4-[bis[4-(dimethyl(15N)amino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethyl(15N)azanium;chloride |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i26+1,27+1,28+1; |
Clave InChI |
ZXJXZNDDNMQXFV-SINQNASGSA-M |
SMILES isomérico |
C[15N](C)C1=CC=C(C=C1)C(=C2C=CC(=[15N+](C)C)C=C2)C3=CC=C(C=C3)[15N](C)C.[Cl-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


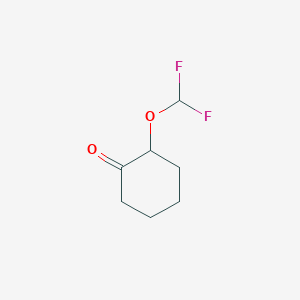
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
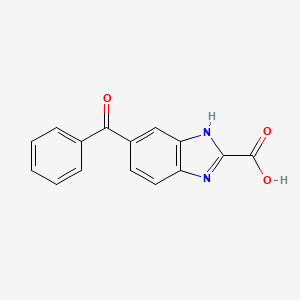
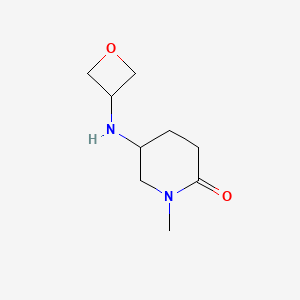
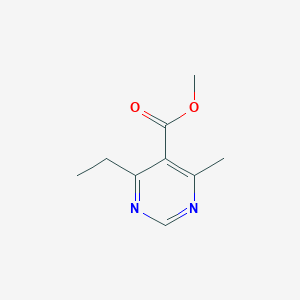
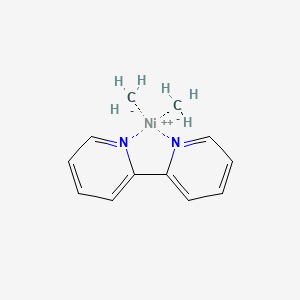
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
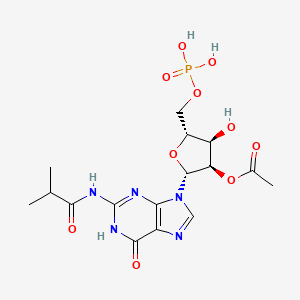
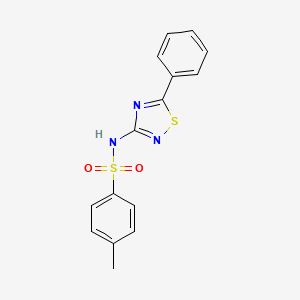
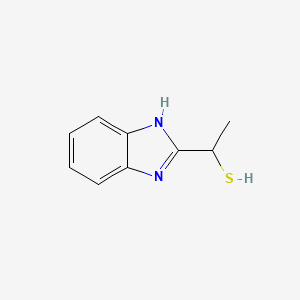
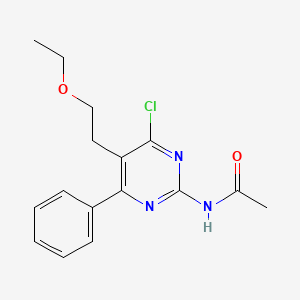

![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
